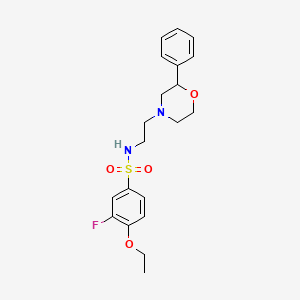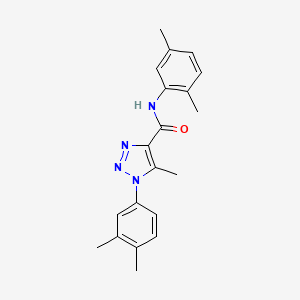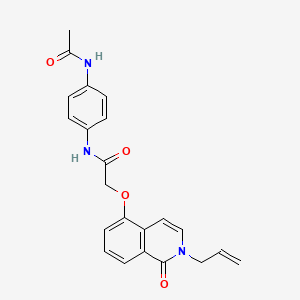
4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include reactions with various reagents, under different conditions .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
1. Vasospasm Prevention in Subarachnoid Hemorrhage
Studies have investigated the use of certain endothelin receptor antagonists, including benzenesulfonamide derivatives, for the prevention of vasospasm following a subarachnoid hemorrhage (SAH). Oral administration of these antagonists has shown potential in decreasing the magnitude of artery constriction caused by SAH, indicating their therapeutic potential in human cases (Zuccarello et al., 1996).
2. Carbonic Anhydrase Inhibition for Anticancer Therapy
Research into new benzenesulfonamides, which include 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, has shown their potential as inhibitors of carbonic anhydrase. This enzyme plays a role in various physiological processes, and its inhibition by these compounds has been linked to potential anticancer activities. Certain derivatives have demonstrated significant cytotoxic activities, which may be crucial for further development in anti-tumor therapy (Gul et al., 2016).
3. Synthesis of Bioactive Molecules
The synthesis and evaluation of N-benzenesulfonamides, such as 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, have been crucial in the development of high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase. These inhibitors play a significant role in understanding the pathophysiological role of various pathways after neuronal injury, and they also have potential applications in neurodegenerative diseases (Röver et al., 1997).
4. Treatment of Rheumatoid Arthritis and Acute Pain
The development of benzenesulfonamide derivatives, including the studied compound, has led to the identification of potent and selective inhibitors for cyclooxygenase-2 (COX-2). These compounds are being researched for their potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of fluorine atoms in these molecules has notably increased their selectivity and potency (Hashimoto et al., 2002).
5. Crystal Structure and Supramolecular Architecture
The crystal structures of benzenesulfonamide derivatives are being studied for their unique supramolecular architectures. Such research contributes to a better understanding of the molecular interactions and properties of these compounds, which is essential for their application in various fields of medicine and chemistry (Rodrigues et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-2-26-19-9-8-17(14-18(19)21)28(24,25)22-10-11-23-12-13-27-20(15-23)16-6-4-3-5-7-16/h3-9,14,20,22H,2,10-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBYDWVKXONIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409455.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)
![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)



![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)
![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2409474.png)
![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)